

Application Note: Quantitative Analysis of Chlorofluoromethane by GC-MS

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Compound of Interest

Compound Name: Chlorofluoromethane

Cat. No.: B1204246

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **chlorofluoromethane** (Freon 41) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provided is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this volatile organic compound. The method utilizes headspace sampling for sample introduction, followed by separation on a gas chromatography column and detection by a mass spectrometer. This document outlines the necessary instrumentation, reagents, detailed experimental procedures, and data analysis techniques.

Introduction

Chlorofluoromethane (CH₃ClF) is a hydrochlorofluorocarbon (HCFC) that has been used as a refrigerant and in other industrial applications. Due to their impact on the ozone layer, the production and use of many HCFCs are being phased out under the Montreal Protocol.^[1] Accurate and sensitive analytical methods are crucial for monitoring the presence of these compounds in environmental samples, industrial products, and for ensuring compliance with regulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds.^{[2][3]} This method offers high selectivity and sensitivity, making it ideal for the trace analysis of **chlorofluoromethane**. This application note provides a detailed protocol for the quantitative determination of **chlorofluoromethane** using headspace GC-MS.

Experimental

Instrumentation and Reagents

- Gas Chromatograph-Mass Spectrometer (GC-MS): An Agilent 7890/5977 GC/MSD system or equivalent, equipped with a split/splitless injector and a mass selective detector.[4]
- Headspace Autosampler: PerkinElmer TurboMatrix HS-40 or equivalent.[1]
- GC Column: GS-GASPRO column (60 m x 0.32 mm) or equivalent.[1]
- Reagents:
 - **Chlorofluoromethane** standard
 - Internal Standard (e.g., chlorobromomethane)
 - Methanol (Chromatographic grade)[1]
 - Helium (Carrier Gas, 99.999% purity)

Standard and Sample Preparation

Standard Preparation:

- Prepare a stock solution of **chlorofluoromethane** in methanol.
- Perform serial dilutions of the stock solution with methanol to create a series of calibration standards.
- For headspace analysis, add a known amount of each standard solution and the internal standard to separate headspace vials.[1] The amount of the target compound in each vial can range from 5 to 100 µg.[1]

Sample Preparation:

- The sample preparation will vary depending on the matrix. For solid samples, a dissolution step in a suitable solvent like methanol is required.[5] For liquid samples, a direct dilution may be sufficient.

- For a solid matrix like polyether polyol, dissolve 1 g of the sample in 10 mL of methanol.[1]
- Transfer 5 mL of the sample solution and a known amount of the internal standard (e.g., 200 µg) to a headspace vial.[1]
- Immediately seal all vials with PTFE-faced septa.[1]

GC-MS and Headspace Conditions

The following tables outline the optimized instrumental parameters for the analysis.

Table 1: Headspace Autosampler Conditions

Parameter	Value
Oven Temperature	80 °C
Needle Temperature	100 °C
Transfer Line Temp.	120 °C
Thermostatting Time	30 min
Pressurization Time	2 min
Injection Time	0.08 min
Withdrawal Time	0.5 min

Table 2: GC-MS Conditions

Parameter	Value
Gas Chromatograph	
Column	GS-GASPRO (60 m x 0.32 mm) [1]
Injector Temperature	250 °C
Injection Mode	Split
Carrier Gas	Helium
Flow Rate	1.5 mL/min
Oven Program	40 °C (hold for 5 min), ramp to 220 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Scan Range	45-300 amu [6]
Solvent Delay	3 min

Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve.[\[7\]](#) Plot the ratio of the peak area of the **chlorofluoromethane** to the peak area of the internal standard against the concentration of the **chlorofluoromethane** standards. The concentration of **chlorofluoromethane** in the samples is then determined from this calibration curve.

Method Validation

The analytical method should be validated to ensure its suitability for its intended purpose.[\[8\]](#) Key validation parameters include:

- Linearity: The linearity of the method is assessed by analyzing a series of standards of known concentrations. A correlation coefficient (r^2) of ≥ 0.995 is typically considered

acceptable.

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The LOD and LOQ can be determined by analyzing replicate low-concentration standards.[9]
- Precision: The precision of the method is evaluated by analyzing replicate samples at different concentrations. It is typically expressed as the relative standard deviation (RSD). For repeatability (intra-day precision), an RSD of < 5% is generally desirable.
- Accuracy: The accuracy of the method is determined by analyzing certified reference materials or by performing recovery studies on spiked samples. Recoveries in the range of 90-110% are generally considered acceptable.

Results

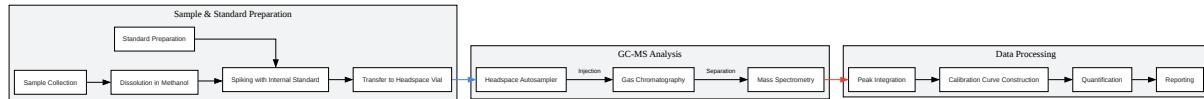
The following table summarizes the expected quantitative performance of the method, based on the analysis of a similar compound, **trichlorofluoromethane**.[1]

Table 3: Summary of Quantitative Data

Parameter	Result
Linearity (Correlation Coefficient, r^2)	> 0.999
Method Detection Limit (MDL)	0.02 - 0.06 μg
Precision (RSD)	2.9 - 3.5%
Recovery	95 - 105%

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of **chlorofluoromethane** by GC-MS.

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Caption: Workflow for **Chlorofluoromethane** Analysis by GC-MS.

Conclusion

The headspace GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of **chlorofluoromethane**. The method demonstrates excellent linearity, low detection limits, and good precision and accuracy, making it suitable for a wide range of applications, including environmental monitoring and industrial quality control. Proper method validation is essential to ensure the generation of high-quality data.

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